N-benzyloxyacetylglycine ethyl ester
Description
N-Benzyloxyacetylglycine ethyl ester is a glycine derivative featuring a benzyloxyacetyl group attached to the nitrogen atom and an ethyl ester at the carboxyl terminus. The benzyloxyacetyl group (a benzyl ether-linked acetyl chain) introduces steric bulk and moderate lipophilicity, while the ethyl ester enhances solubility in organic solvents. Such compounds are typically intermediates in peptide synthesis or prodrug development, where ester groups improve bioavailability .
Properties
Molecular Formula |
C13H17NO4 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
ethyl 2-[(2-phenylmethoxyacetyl)amino]acetate |
InChI |
InChI=1S/C13H17NO4/c1-2-18-13(16)8-14-12(15)10-17-9-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,15) |
InChI Key |
MGHVRRQWESHGAD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The substituent on the glycine nitrogen critically influences reactivity, stability, and applications. Key comparisons include:
Hypothesized Properties of N-Benzyloxyacetylglycine Ethyl Ester :
- Molecular Weight : ~265–280 g/mol (estimated from analogs).
- Solubility : Likely miscible in DMSO/CH₂Cl₂ but poorly soluble in water due to the benzyloxy group.
- Stability : More resistant to hydrolysis than formyl or acetyl derivatives due to steric shielding.
Functional Comparisons
Reactivity :
- Benzyloxyacetyl vs. Benzyl : The benzyloxyacetyl group offers greater steric hindrance, slowing nucleophilic attacks compared to simpler benzyl derivatives .
- Ethyl Ester vs. Methyl Ester : Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, enhancing stability in biological systems .
- Applications: Bioconversion: Ethyl esters of NSAIDs (e.g., ketoprofen ethyl ester) are used in enzymatic resolution processes . This compound could serve as a chiral intermediate in similar reactions. Prodrug Potential: Ethyl esters (e.g., N-phenylacetyl derivatives) are common prodrug motifs due to esterase-mediated activation .
Research Findings and Data Tables
Table 1: Key Physicochemical Data for Selected Glycine Ethyl Esters
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